2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide
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Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure, which often exhibit a wide range of biological activities
Mechanism of Action
Target of Action
Related compounds have been found to inhibit the enzyme urease , which plays a crucial role in the survival of certain bacteria by catalyzing the conversion of urea to ammonia and carbon dioxide .
Mode of Action
It is suggested that similar compounds interact well with the active site of their target enzymes, such as urease . This interaction could potentially inhibit the enzyme’s activity, leading to a decrease in the production of ammonia and carbon dioxide from urea .
Biochemical Pathways
This could potentially disrupt the pH balance within the bacterial cell, affecting its survival .
Pharmacokinetics
The compound’s molecular properties such as its molecular weight (133), and its calculated partition coefficient (xlogp: 03) suggest that it may have suitable pharmacokinetic properties for drug development.
Result of Action
If it does inhibit urease as suggested, it could potentially lead to a decrease in the survival of urease-dependent bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with chloroacetyl chloride in the presence of a base, followed by the subsequent reaction with 3,4-difluoroaniline. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups replace the original substituents.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its thiadiazole core makes it a versatile intermediate in organic synthesis.
Biology: In biological research, thiadiazole derivatives have been studied for their potential antimicrobial, antifungal, and anticancer properties. This compound, in particular, may be investigated for its ability to inhibit specific enzymes or biological pathways.
Medicine: The medicinal applications of thiadiazole derivatives include their use as potential therapeutic agents. This compound could be explored for its efficacy in treating various diseases, such as cancer or infections, due to its biological activity.
Industry: In the industrial sector, thiadiazole derivatives are used in the development of new materials, such as polymers and coatings, which benefit from the unique properties imparted by the thiadiazole ring.
Comparison with Similar Compounds
5-Amino-1,3,4-thiadiazole-2-thiol
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES)
(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-methoxy-iminoacetic acid
Uniqueness: 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide is unique due to its specific substitution pattern on the thiadiazole ring and the presence of the difluorophenyl group. This combination of structural features may confer distinct biological activities compared to other thiadiazole derivatives.
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4OS2/c11-6-2-1-5(3-7(6)12)14-8(17)4-18-10-16-15-9(13)19-10/h1-3H,4H2,(H2,13,15)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNLRSFMEHTCBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NN=C(S2)N)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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